3-Phenyl-1H-pyrrole-2-carboxylic acid is a compound belonging to the pyrrole family, characterized by a five-membered aromatic ring containing nitrogen. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It is classified as a pyrrole derivative, specifically a carboxylic acid, which is significant for its reactivity and versatility in organic synthesis.
The compound can be synthesized through various methods involving different starting materials, including β-ketoesters and amines. The continuous flow synthesis method has been highlighted as an efficient approach to produce pyrrole-3-carboxylic acids, including 3-phenyl-1H-pyrrole-2-carboxylic acid, from commercially available precursors .
3-Phenyl-1H-pyrrole-2-carboxylic acid is classified under:
The synthesis of 3-phenyl-1H-pyrrole-2-carboxylic acid can be achieved through several methodologies:
The continuous flow method has demonstrated yields of approximately 63% for 3-phenyl-1H-pyrrole-2-carboxylic acid, showcasing its effectiveness compared to conventional batch methods which may yield as low as 40% .
The molecular structure of 3-phenyl-1H-pyrrole-2-carboxylic acid consists of:
Key structural data include:
3-Phenyl-1H-pyrrole-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
The reactivity of the carboxylic acid group allows for diverse transformations that are crucial in organic synthesis and drug development.
The mechanism of action for compounds like 3-phenyl-1H-pyrrole-2-carboxylic acid often involves:
Studies have shown that derivatives of pyrrole compounds exhibit various biological activities, including anti-tuberculosis properties . The structure–activity relationship indicates that substituents on the pyrrole ring significantly influence potency.
Relevant data include:
3-Phenyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Scaffold hopping has emerged as a powerful strategy for optimizing the bioactivity and physicochemical properties of pyrrole-based compounds. In the development of Keap1-Nrf2 protein-protein interaction inhibitors, researchers replaced a low-affinity lead compound (KD₂ = 5090 nM) with a 5-phenyl-1H-pyrrole-2-carboxylic acid scaffold, enhancing binding affinity by over 100-fold (KD₂ = 42.2 nM). Molecular docking revealed that this redesigned scaffold formed critical hydrogen bonds with Keap1's Arg414, Arg483, and Ser508 residues—interactions absent in the original structure [1].
The scaffold hopping approach systematically modified:
Table 1: Impact of Scaffold Hopping on Keap1 Binding Affinity
Compound | Core Structure | KD₂ (nM) |
---|---|---|
Lead | Non-pyrrolic heterocycle | 5090 |
19 | 5-Phenyl-1H-pyrrole-2-carboxylic acid | 42.2 |
13 | Optimized pyrrole variant | 68.5 |
This rational redesign demonstrated the pyrrole ring's superiority in balancing target engagement and drug-like properties, particularly for acute lung injury therapeutics where molecular weight and polarity constraints are critical [1].
Regioselective halogenation at the pyrrole C5 position enables pivotal Suzuki-Miyaura cross-coupling for introducing aromatic moieties. 5-Bromo-1H-pyrrole-2-carboxylates serve as key intermediates, though classical electrophilic bromination yields inseparable 4,5-dibrominated mixtures. Modern solutions employ:
Optimized Suzuki coupling conditions use Pd(dppf)Cl₂ (5 mol%) in dimethoxyethane at 80°C with K₂CO₃ base, achieving 84% yield for 5-arylpyrroles. Catalyst screening proved Pd(dppf)Cl₂ superior to Pd(PPh₃)₄ (22% yield) due to enhanced stability of the palladium complex during heterocyclic coupling [4].
Table 2: Catalyst Efficiency in Pyrrole Suzuki Coupling
Catalyst | Reaction Time | Yield (%) |
---|---|---|
Pd(PPh₃)₄ | 4 h | 22 |
Pd(PPh₃)₂Cl₂ | 4 h | 75 |
Pd(PCy₃)₂ | 2 h | 57 |
Pd(dppf)Cl₂ | 2 h | 84 |
Notably, the "borylation-first" approach—iridium-catalyzed borylation of methyl pyrrole-2-carboxylate followed by Suzuki coupling—bypasses N-protection/deprotection sequences. This two-step route delivers 5-(hetero)aryl-1H-pyrrole-2-carboxylates in 75-92% yields, even with sensitive functional groups like free phenols [6].
Carboxyl group manipulation enables critical polarity adjustments during synthetic routes. Methyl esterification of 3-phenyl-1H-pyrrole-2-carboxylic acid typically employs:
Decarboxylation strategies include:
Ester hydrolysis exploits NaOH/THF/H₂O (rt, 2 h, >95% yield) or enzymatic methods using lipases for chiral resolution precursors. A novel magnetic nanocatalyst (pyrrole-2-carboxylic acid-functionalized Fe₃O₄) facilitates solvent-free esterification, achieving 93% conversion in 30 min at 70°C with 10 mg catalyst loading. This system maintains 85% efficiency after seven reuse cycles [7] [8].
Table 3: Esterification and Decarboxylation Reaction Conditions
Transformation | Conditions | Yield (%) | Features |
---|---|---|---|
Esterification | DCC/DMAP, CH₂Cl₂, rt | 90-95 | Mild, no racemization |
Hydrolysis | 2M NaOH, THF/H₂O | >95 | Complete in 2 h |
Nanoparticle-catalyzed esterification | PCA-Fe₃O₄ (10 mg), solvent-free, 70°C | 93 | Recyclable catalyst |
Decarboxylation | Cu powder, quinoline, 200°C | 75-80 | Classical conditions |
Solid-phase synthesis enables rapid generation of pyrrolecarboxamide libraries for structure-activity relationship studies. Rink amide resin serves as the anchor point for immobilizing 3-phenyl-1H-pyrrole-2-carboxylic acid via:
This approach facilitated the synthesis of 25 analogs in the 5-HT₆ receptor antagonist program, with microwave assistance reducing coupling steps from 12 h to 30 min. Key advantages include:
Combinatorial libraries generated via this method identified inverse agonists with nanomolar binding affinity (Ki = 42 nM) and enhanced blood-brain barrier permeability for CNS targets [1] [9].
Sustainable synthetic routes minimize environmental impact while maintaining efficiency:
These approaches significantly improve atom economy—the borylation/Suzuki route achieves E-factor 8.2 versus 32.7 for classical N-protection/coupling/deprotection sequences—while maintaining functional group tolerance for pharmaceutical production [3] [6] [8].
Table 4: Green Metrics for Sustainable Pyrrole Synthesis
Method | Catalyst/Reagent | Solvent | PMI | E-factor |
---|---|---|---|---|
Classical bromination | Br₂ (1.2 eq) | DCM | 18.7 | 32.7 |
Solvent-free bromination | Br₂ (1.1 eq) | None | 3.2 | 5.1 |
Conventional esterification | H₂SO₄ | MeOH | 15.9 | 28.4 |
Nanocatalytic esterification | PCA-Fe₃O₄ (0.5 mol%) | None | 1.8 | 2.3 |
Borylation-Suzuki sequence | Ir(cod)OMe₂/Pin₂B₂, Pd(dppf)Cl₂ | Heptane/water | 6.5 | 8.2 |
PMI: Process Mass Intensity; E-factor: Environmental factor (kg waste/kg product)
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5